molecular formula C13H19NO3 B291376 N-(2,4-dimethoxyphenyl)pentanamide

N-(2,4-dimethoxyphenyl)pentanamide

Cat. No.: B291376
M. Wt: 237.29 g/mol
InChI Key: MCYDMPLTJNFJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxyphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a 2,4-dimethoxyphenyl group. For instance, compounds like N-(4-methoxyphenyl)pentanamide () and dichlorophenoxy-substituted pentanamides () share core similarities, enabling comparative analysis of substituent effects on bioactivity and drug-likeness.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)pentanamide

InChI

InChI=1S/C13H19NO3/c1-4-5-6-13(15)14-11-8-7-10(16-2)9-12(11)17-3/h7-9H,4-6H2,1-3H3,(H,14,15)

InChI Key

MCYDMPLTJNFJCF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)OC)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Structural Differences :

  • Substituent Position : The 4-methoxy group on the phenyl ring contrasts with the 2,4-dimethoxy substitution in the target compound.
  • Molecular Weight : 207.27 g/mol () vs. an estimated higher molecular weight (~251 g/mol) for the dimethoxy analog.

Drug-Likeness :

  • Superior to albendazole in cytotoxicity profiles, suggesting safer therapeutic margins .

Dichlorophenoxy-Substituted Pentanamides

Examples :

  • N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d): Synthesized via coupling of 2-(2,4-dichlorophenoxy)pentanoic acid with piperazine amine (15% yield). Exhibits a molecular weight of 395.1 g/mol and Rf = 0.72 (Hexane:EtOAc) .
  • 5-(4-(2,4-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7w) : Demonstrates dopamine D3 receptor selectivity (22% yield; m/z 503) .

Activity Comparison :

  • Dichlorophenoxy derivatives target diverse pathways (e.g., dopamine receptors, pseudomonal enzymes) compared to the anthelmintic focus of methoxyphenyl analogs.

α-Ketoamide Derivatives (e.g., Compound 50)

Example : N-(2,4-Dichlorophenethyl)-2-oxo-5-phenylpentanamide (50) :

  • Features an α-ketoamide group and dichlorophenethyl chain.
  • Synthesized via EDC/HOBt coupling (8% yield) with inhibitory activity against phospholipase A.
  • Higher molecular weight (330.1256 g/mol) and hydrophobicity compared to methoxyphenyl pentanamides.

Tabulated Comparison of Key Analogs

Compound Name Substituents Molecular Weight (g/mol) Bioactivity Drug-Likeness (RO5 Compliance) Reference
N-(4-Methoxyphenyl)pentanamide 4-methoxyphenyl 207.27 Anthelmintic, low cytotoxicity Yes (0 RO5 violations)
N-(2,4-Dimethoxyphenyl)pentanamide* 2,4-dimethoxyphenyl ~251* N/A (Inferred: potential CNS activity) Likely (methoxy groups reduce logP)
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide Dichlorophenoxy, methylenedioxybenzyl 395.1 Enzyme inhibition (Pseudomona) Unlikely (high MW, complex substituents)
5-(4-(2,4-Dichlorophenyl)-diazepan-1-yl)-N-(4-thiophenyl)pentanamide Diazepane, dichlorophenyl, thiophenyl 503.0 Dopamine D3 selectivity No (MW >500, multiple rotatable bonds)

*Estimated based on structural similarity.

Substituent Effects on Pharmacokinetics and Activity

  • Methoxy Groups :
    • 4-Methoxy analogs () show enhanced solubility and lower cytotoxicity compared to dichloro or thiophenyl derivatives.
    • 2,4-Dimethoxy substitution may further improve solubility but could alter metabolic stability due to steric hindrance.
  • Halogenated Substituents: Dichlorophenoxy groups () enhance target affinity but increase molecular weight and logP, reducing compliance with drug-likeness rules.
  • Heterocyclic Additions :
    • Diazepane or thiophenyl rings () introduce selectivity for CNS targets but compromise oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.